molecular formula C10H17BN2O4S B8118959 3-[2-(Dimethylamino)ethanesulfonamido]phenylboronic acid

3-[2-(Dimethylamino)ethanesulfonamido]phenylboronic acid

Cat. No.: B8118959
M. Wt: 272.13 g/mol
InChI Key: OLPVUMWZGDITLB-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)ethanesulfonamido]phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in molecular recognition and sensing applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dimethylamino)ethanesulfonamido]phenylboronic acid typically involves the reaction of phenylboronic acid with 3-[2-(dimethylamino)ethanesulfonamido]benzene. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)ethanesulfonamido]phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives. These products retain the core structure of the original compound while introducing new functional groups that can enhance its reactivity and application potential .

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)ethanesulfonamido]phenylboronic acid involves the formation of reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent, with the boronic acid group forming a covalent complex with the diol group under basic conditions and dissociating under acidic conditions. This reversible binding allows for the selective capture and release of target molecules, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Dimethylamino)ethanesulfonamido]phenylboronic acid is unique due to the presence of the dimethylaminoethanesulfonamido group, which enhances its solubility and binding affinity for diol-containing molecules. This makes it particularly useful in applications requiring high specificity and selectivity .

Properties

IUPAC Name

[3-[2-(dimethylamino)ethylsulfonylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O4S/c1-13(2)6-7-18(16,17)12-10-5-3-4-9(8-10)11(14)15/h3-5,8,12,14-15H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPVUMWZGDITLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)CCN(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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